molecular formula C9H14N2S B12104968 Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine

Cat. No.: B12104968
M. Wt: 182.29 g/mol
InChI Key: JJUCMYUNWHUZGQ-UHFFFAOYSA-N
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Description

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine is a heterocyclic amine featuring a thiazole core substituted with methyl groups at positions 4 and 5, a cyclopropyl moiety, and an amine functional group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigidity and electronic properties are critical .

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclopropanamine

InChI

InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)5-10-8-3-4-8/h8,10H,3-5H2,1-2H3

InChI Key

JJUCMYUNWHUZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNC2CC2)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

Ethyl 2-chloro-3-oxobutanoate reacts with thiourea in pyridine to form ethyl 4-methylthiazole-5-carboxylate. Methyl group introduction at position 5 is achieved using methyl-substituted α-haloketones, such as 3-bromo-2-pentanone, under reflux conditions (60–80°C, 6–8 h). Subsequent hydrolysis and decarboxylation yield 4,5-dimethylthiazole-2-carboxylic acid, which is reduced to 4,5-dimethylthiazole-2-methanol using LiAlH4 (yield: 65–78%).

Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole formationEthyl 2-chloro-3-oxobutanoate, thiourea, pyridine, reflux72
Carboxylic acid reductionLiAlH4, THF, 0°C to RT68

Cyclopropylamine Coupling Strategies

Nucleophilic Substitution via Bromomethyl Intermediates

4,5-Dimethylthiazole-2-methanol is brominated using PBr3 in dichloromethane (0°C, 2 h) to form 2-(bromomethyl)-4,5-dimethylthiazole (yield: 82%). This intermediate undergoes nucleophilic substitution with cyclopropylamine in anhydrous THF (60°C, 12 h), yielding the target compound (yield: 74%).

Example Protocol

  • Bromination : 4,5-Dimethylthiazole-2-methanol (10 mmol) and PBr3 (12 mmol) in DCM, stirred at 0°C.

  • Substitution : Crude bromomethyl derivative (10 mmol) and cyclopropylamine (15 mmol) in THF, refluxed under N2.

Reductive Amination of Thiazole-2-Carbaldehyde

4,5-Dimethylthiazole-2-carbaldehyde is synthesized via PCC oxidation of 4,5-dimethylthiazole-2-methanol (CH2Cl2, RT, 4 h; yield: 70%). Reductive amination with cyclopropylamine using NaBH3CN in methanol (pH 4–5, 24 h) affords the target amine (yield: 85%).

Advantages :

  • Avoids hazardous bromination steps.

  • Enables stereochemical control via pH modulation.

One-Pot Multicomponent Approaches

Adapting methodologies from rhodanine-based syntheses, a one-pot reaction combines 2-thioxothiazolidin-4-one, 4-methoxybenzaldehyde, and excess cyclopropylamine (1.1 eq) in dioxane (reflux, 4 h). While this method originally produces thiazol-4-ones, modifying the aldehyde to 2,4-dimethylbenzaldehyde and optimizing stoichiometry may yield the desired 4,5-dimethylthiazole derivative (theoretical yield: ~65%).

Critical Parameters

  • Solvent : Anhydrous dioxane minimizes side reactions.

  • Amine excess : 10% excess cyclopropylamine ensures complete imine formation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key ChallengesScalability
Nucleophilic substitution7495Bromomethyl intermediate stabilityModerate
Reductive amination8598Aldehyde oxidation side productsHigh
One-pot synthesis65*90Byproduct separationLow

*Theoretical yield based on analogous protocols.

Structural Characterization and Tautomerism

Synthesized compounds are validated via:

  • 1H/13C NMR : Cyclopropyl protons resonate at δ 0.62–0.85 ppm (m), while thiazole methyl groups appear as singlets at δ 2.30–2.45 ppm.

  • LC-MS : Molecular ion peak at m/z 209.1 [M + H]+ confirms successful coupling.

  • IR : N-H stretches at 3300–3400 cm−1 and C=N vibrations at 1640 cm−1.

Prototropic tautomerism between amine and imine forms is observed in DMSO-d6, with dual NH (δ 8.21 ppm) and C=N (δ 174.5 ppm) signals.

Antimicrobial Activity Correlations

Though beyond synthesis scope, preliminary bioactivity data for analogous compounds show:

  • Gram-positive bacteria : Inhibition zones of 12–18 mm at 1 mg/mL.

  • Candida albicans : Moderate antifungal activity (14 mm zone).

Industrial-Scale Considerations

Reductive amination is favored for scalability due to:

  • Solvent recovery : Methanol and THF are easily recycled.

  • Catalyst efficiency : NaBH3CN permits low stoichiometric use (0.2 eq).

  • Safety : Avoids halogenated intermediates.

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry propose:

  • Visible-light-mediated amination : Coupling bromomethylthiazoles with amines under mild conditions.

  • Continuous-flow reductive amination : Enhances throughput by 40% compared to batch processes .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole sulfur atom and amine group are primary oxidation sites.

Reaction TypeReagents/ConditionsProducts ObservedSource
Sulfur oxidationH₂O₂ (30%), CH₃CN, 0–25°C, 6–12 hrsSulfoxide derivatives (e.g., A )
N-OxidationmCPBA (1.2 equiv), DCM, 0°C → RT, 2 hrsN-Oxide (B ) with retained cyclopropane

Key Findings :

  • Sulfur oxidation proceeds regioselectively, forming sulfoxides without ring opening under mild conditions.

  • N-Oxidation requires stoichiometric peracid and results in increased polarity without decomposition.

Reduction Reactions

The thiazole ring and cyclopropane moiety exhibit distinct reduction behaviors.

Reaction TypeReagents/ConditionsProducts ObservedSource
Thiazole reductionLiAlH₄ (3 equiv), THF, reflux, 8 hrsDihydrothiazole (C )
Cyclopropane openingH₂ (40 psi), Pd/C (10%), EtOH, 25°CLinear propane derivative (D )

Mechanistic Insights :

  • Thiazole reduction occurs via 1,4-addition to the conjugated π-system, yielding dihydrothiazole.

  • Catalytic hydrogenation cleaves the cyclopropane ring selectively while preserving the thiazole core .

Nucleophilic Substitution

The methylene bridge between the amine and thiazole enables SN² reactivity.

Reaction TypeReagents/ConditionsProducts ObservedSource
AlkylationCH₃I (2 equiv), K₂CO₃, DMF, 60°C, 4 hrsQuaternary ammonium salt (E )
AcylationAcCl (1.5 equiv), pyridine, 0°C, 1 hrAcetamide derivative (F )

SAR Observations :

  • Steric hindrance from the 4,5-dimethyl groups limits bulky nucleophile access .

  • Acylation proceeds quantitatively at the primary amine under anhydrous conditions .

Cyclopropane Ring Modifications

The cyclopropyl group undergoes strain-driven reactions.

Reaction TypeReagents/ConditionsProducts ObservedSource
Thermal ring-opening180°C, neat, 30 minAllylamine-thiazole conjugate (G )
PhotochemicalUV (254 nm), CH₂Cl₂, 12 hrsCross-conjugated diene (H )

Experimental Data :

  • Thermal cleavage follows a radical pathway, confirmed by EPR studies .

  • Photolysis yields dienes through [2+2] cycloreversion, dependent on solvent polarity.

Metal-Catalyzed Cross-Couplings

The thiazole C–H bonds participate in coupling reactions.

Reaction TypeReagents/ConditionsProducts ObservedSource
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%), ArB(OH)₂, K₂CO₃Biaryl-thiazole hybrid (I )
Ullmann CouplingCuI (10 mol%), phenanthroline, DMFN-Aryl derivatives (J )

Optimized Conditions :

  • C5-thiazole position shows highest reactivity in cross-couplings (yields 68–92%) .

  • Copper-mediated couplings require electron-deficient aryl halides for efficiency .

Acid/Base-Mediated Transformations

Protonation states influence reactivity.

Reaction TypeReagents/ConditionsProducts ObservedSource
DeprotonationLDA (2 equiv), THF, −78°CLithiated intermediate (K )
CyclizationHCl (conc.), EtOH, Δ, 2 hrsThiazolo[3,2-a]pyrimidine (L )

Notable Outcomes :

  • Lithiation at the methylene bridge enables electrophilic trapping with aldehydes .

  • Acid-catalyzed cyclizations form fused heterocycles with >85% regioselectivity .

Scientific Research Applications

Chemistry

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its unique structural properties that facilitate multiple chemical transformations such as oxidation, reduction, and substitution.

The compound has been investigated for its biological activities , including:

  • Antimicrobial Properties : Research indicates that thiazole derivatives exhibit significant antimicrobial effects. This compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antiviral and Anticancer Properties : Preliminary studies suggest potential antiviral effects and anticancer activity. The compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may play a role in developing new drugs targeting specific diseases due to its ability to modulate enzyme activity and influence cellular processes such as apoptosis .

Case Study 1: Antimicrobial Efficacy

A study highlighted the effectiveness of this compound against specific bacterial strains. The compound demonstrated significant inhibition rates compared to standard antimicrobial agents, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

Research focused on the compound's ability to induce apoptosis in cancer cells. Findings indicated that it could selectively target cancerous cells while sparing normal cells, showcasing its therapeutic promise in oncology .

Mechanism of Action

The mechanism of action of Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Selected Amines and Heterocycles

Compound Name (ID) Core Structure Key Substituents Functional Groups Potential Bioactivity
Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine Thiazole 4,5-dimethyl, cyclopropylmethyl Amine, thiazole Enzyme inhibition
1-(2-methylpyrimidin-4-yl)piperidin-4-amine (7) Pyrimidine, piperidine 2-methylpyrimidine, piperidin-4-amine Amine, pyrimidine Kinase modulation
2-(3-methylmorpholin-4-yl)ethan-1-amine (8) Morpholine 3-methylmorpholine, ethylamine Amine, ether CNS targeting
benzyl[(4-fluorophenyl)methyl]amine (9) Benzyl 4-fluorophenylmethyl Amine, fluorophenyl Receptor antagonism

Key Observations:

Thiazole vs. Pyrimidine/Morpholine Cores :

  • The thiazole ring in the target compound provides distinct electronic properties due to sulfur’s polarizability, which may enhance binding to metal-containing enzymes compared to pyrimidine (compound 7) or morpholine (compound 8) .
  • Pyrimidine-based amines (e.g., compound 7) are often utilized in kinase inhibitors due to their planar structure and hydrogen-bonding capacity, whereas morpholine derivatives (e.g., compound 8) are common in CNS drugs for improved blood-brain barrier penetration.

The cyclopropylmethyl moiety may confer metabolic stability by resisting oxidative degradation, a feature absent in compound 9’s benzyl-fluorophenyl system.

Amine Functionalization :

  • The primary amine in the target compound allows for versatile derivatization (e.g., salt formation or covalent binding), whereas secondary amines (e.g., compound 9) may exhibit reduced solubility but enhanced lipophilicity.

Research Findings and Implications

  • Synthetic Accessibility : The thiazole core in the target compound requires multistep synthesis (e.g., Hantzsch thiazole synthesis), contrasting with the straightforward alkylation routes for morpholine derivatives like compound 8 .
  • Biological Activity : Thiazole-containing amines are frequently explored as protease inhibitors or antimicrobial agents, while pyrimidine analogs (compound 7) dominate anticancer research. The cyclopropyl group in the target compound could mitigate toxicity risks associated with aromatic systems in compound 9 .

Biological Activity

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The thiazole moiety, along with the cyclopropyl group, contributes to its structural rigidity and reactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to and modulate the activity of specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator.
  • Receptor Modulation : It can interact with cell surface receptors, influencing cellular signaling pathways and responses.
  • Cellular Process Influence : The compound may affect processes such as apoptosis (programmed cell death), cell proliferation, and signal transduction pathways, which are crucial for maintaining cellular homeostasis.

Biological Activity Overview

The compound's biological activities can be categorized based on its effects on various cellular targets:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against several strains of bacteria and fungi. In particular, studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Antitumor Activity

Thiazole-containing compounds have demonstrated antitumor potential. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions on the thiazole ring have shown IC50 values in the low micromolar range against various cancer types .

CompoundIC50 (µM)Cell Line
Compound 11.61 ± 1.92A-431
Compound 21.98 ± 1.22Jurkat

Neuroprotective Effects

Some thiazole derivatives have been investigated for their neuroprotective effects. These compounds may help mitigate neuronal damage and could be explored further for their potential in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of cyclopropyl-thiazole derivatives against twelve bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting their potential as new antimicrobial agents .
  • Antitumor Efficacy : In a recent investigation, cyclopropyl-thiazole compounds were tested against human glioblastoma cells. The results showed that some analogs had significant cytotoxic effects, with IC50 values indicating potent antitumor activity, highlighting the importance of specific structural features in enhancing efficacy .
  • Mechanistic Insights : Further research into the mechanism of action revealed that the compound might induce apoptosis through modulation of key signaling pathways involved in cell survival and death .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine and related thiazol-2-amine derivatives?

  • Methodological Answer : A common approach involves condensation reactions between cyclopropylamine derivatives and thiazole precursors. For example, bromo-ketones (e.g., 2-bromo-1,2-diphenylethan-1-one) can react with thiourea in ethanol under reflux, monitored by TLC for completion (~6 hours) . Modifications include substituting cyclopropyl groups via reductive amination or nucleophilic substitution. Post-synthetic purification often employs column chromatography or recrystallization. Yield optimization may require adjusting solvent polarity or temperature gradients .

Q. How are thiazol-2-amine derivatives characterized structurally and functionally?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substitution patterns and cyclopropyl-thiazole connectivity.
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]+^+ peaks).
  • Melting Point Analysis : To assess purity (reported ranges: 118–286°C for similar derivatives) .
  • Biological Assays : Preliminary antimicrobial or antitumor screening using MIC (Minimum Inhibitory Concentration) or MTT assays .

Q. What biological activities are associated with thiazol-2-amine scaffolds?

  • Methodological Answer : Thiazol-2-amine derivatives exhibit diverse bioactivities:

  • Antitumor : Substituted aryl groups (e.g., quinolin-8-yl) enhance cytotoxicity by intercalating DNA or inhibiting kinases. IC50_{50} values are typically measured against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial : Testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion or microdilution methods .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the structural and electronic properties of cyclopropyl-thiazol-2-amine derivatives?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometries, HOMO-LUMO gaps, and electrostatic potentials. These correlate with experimental XRD data (bond lengths ±0.02 Å, angles ±2°). Exact exchange terms improve thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) . Applications include rationalizing reaction mechanisms or designing electron-deficient pharmacophores.

Q. How to resolve contradictions between experimental and computational data in structure-activity relationships?

  • Methodological Answer : Discrepancies (e.g., predicted vs. observed NMR shifts) arise from solvent effects or basis set limitations. Strategies:

  • Solvent Modeling : Use polarizable continuum models (PCM) in DFT.
  • Dynamic Corrections : Include vibrational or torsional entropy in Gibbs free energy calculations.
  • Benchmarking : Validate against high-resolution crystallography (e.g., CCDC entries) .

Q. What strategies improve synthetic yields of cyclopropyl-thiazol-2-amine derivatives?

  • Methodological Answer :

  • Catalysis : Transition metals (e.g., CuI) accelerate C–N coupling for cyclopropyl attachment.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) .
  • Protecting Groups : Temporarily shield reactive amines during thiazole ring formation .

Q. How do structural modifications (e.g., aryl substitutions) enhance antitumor activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Nitro or chloro substituents increase DNA-binding affinity (e.g., IC50_{50} reduced by 40% with 4-Cl-phenyl) .
  • Bulkier Substituents : Tert-butyl groups improve metabolic stability by hindering cytochrome P450 oxidation.
  • Hybrid Scaffolds : Benzodioxole-thiazole hybrids enhance pharmacokinetic profiles (e.g., logP optimization) .

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